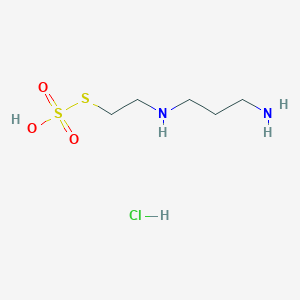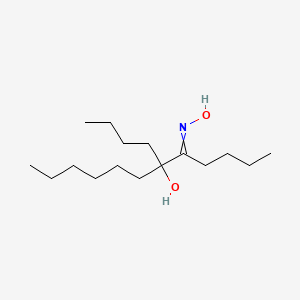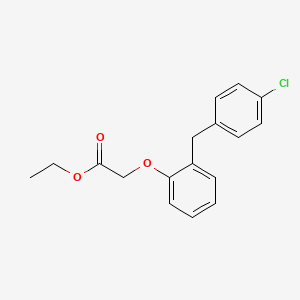
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of a phenoxy group attached to an ethyl ester of acetic acid, with a 4-chlorobenzyl substituent on the phenoxy ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the esterification of acetic acid with 2-(2-(4-chlorobenzyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The chlorobenzyl substituent may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-(2-(4-fluorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-bromobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-methylbenzyl)phenoxy)-, ethyl ester
Uniqueness
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
71549-05-8 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3 |
Clé InChI |
SXYMAGONWZFLSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
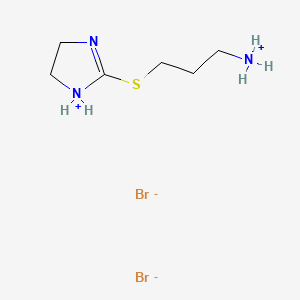
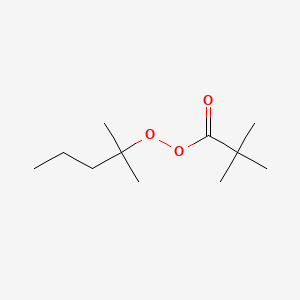
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
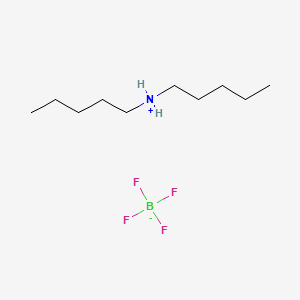
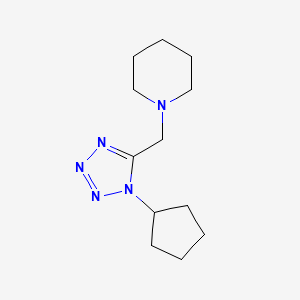
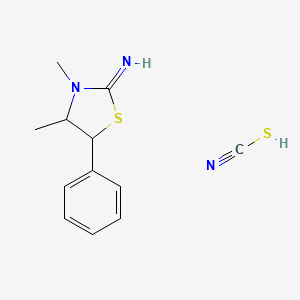
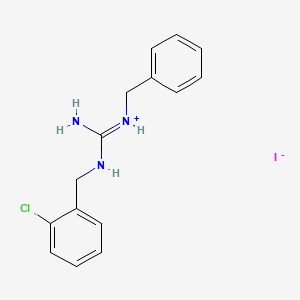
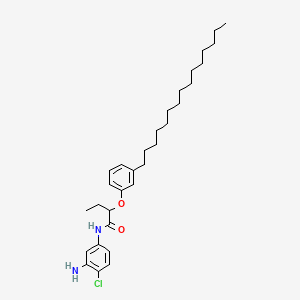
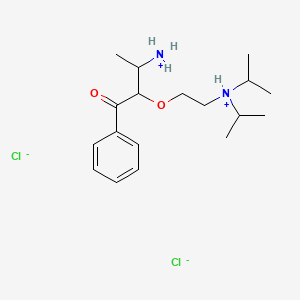
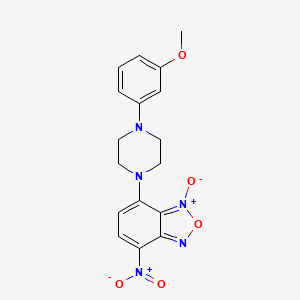
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
